Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline with piperazine-1-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous potassium carbonate in dry acetone, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base and solvent.
Major Products Formed
The major products formed from these reactions include various quinazolinone and tetrahydroquinazoline derivatives, which may exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazolinone derivatives.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar quinazolinone core but differ in their substituents and biological activities.
Coumarin derivatives: These compounds also contain oxygen-containing heterocycles and exhibit diverse biological properties.
2-Substituted 5-oxo-5,6,7,8-tetrahydroquinazolines: These compounds have similar structural features and may exhibit comparable biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-(4,7-dimethyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-4-24-17(23)21-7-5-20(6-8-21)16-18-12(3)15-13(19-16)9-11(2)10-14(15)22/h11H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHDVBVKAYIRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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